N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with 5,5-dioxide groups, a 2-chlorobenzyl substituent at position 3, and a 2-methylpropanamide moiety at the 2-ylidene position. The Z-configuration at the imine bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C16H19ClN2O3S2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-10(2)15(20)18-16-19(7-11-5-3-4-6-12(11)17)13-8-24(21,22)9-14(13)23-16/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
VVKZEIBRHRSOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps. The initial step often includes the preparation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the chlorobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the ylidene linkage under specific reaction conditions, such as the use of a strong base and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide, identified by its CAS number 879942-13-9, is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique thieno-thiazole ring system, which is known for its diverse pharmacological activities. Its molecular formula is with a molecular weight of approximately 358.9 g/mol. The presence of the chlorobenzyl group and the dioxo functionality enhances its interaction with biological targets.
The biological activity of this compound is attributed to various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is common among compounds with similar structural features.
- Receptor Modulation : It may act as an agonist or antagonist to certain receptors, influencing various signaling pathways.
- Antimicrobial Activity : Compounds with thiazole structures often exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.
Biological Activity
Research indicates that compounds structurally related to this compound have demonstrated significant biological activities:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation. A study indicated that thiazole derivatives could interact with tubulin, disrupting cancer cell mitosis and leading to apoptosis.
-
Antimicrobial Properties : Research has highlighted the antifungal and antibacterial activities of related azomethine compounds. For instance, azomethine derivatives have been evaluated against Candida albicans and Cryptococcus neoformans, showing promising results.
Pathogen Tested Compound Type Result Candida albicans Azomethine Derivative Effective inhibition Cryptococcus neoformans Azomethine Derivative Effective inhibition
Case Study 1: Antitumor Activity
A recent study focused on a series of thiazole derivatives similar to this compound. The derivatives were subjected to in vitro assays against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects through apoptosis induction.
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of thiazole-based compounds against clinically relevant pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Frameworks
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile) share the (2Z)-benzylidene motif but incorporate pyrimidinedione and cyano groups. Key differences include:
- Substituents: 2,4,6-Trimethylbenzylidene (11a) vs. 4-cyanobenzylidene (11b), altering electronic effects (electron-donating vs. withdrawing).
- Spectral Data : IR peaks at ~2,219 cm⁻¹ (CN in 11b) vs. sulfone vibrations (~1,150–1,300 cm⁻¹) in the target compound .
- Melting Points: Higher melting points (243–246°C for 11a) suggest greater crystallinity due to rigid pyrimidine cores compared to the target’s flexible tetrahydrothieno-thiazole system.
Thiadiazol-2-Ylidene Derivatives ()
Compound 4g (N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]-benzamide) features a thiadiazole core with a dimethylamino-acryloyl group.
- Functional Groups: The acryloyl group introduces conjugation, while the dimethylamino moiety enhances solubility.
- Thermal Stability : Lower melting point (200°C) compared to the target compound, likely due to reduced hydrogen-bonding capacity .
Substituent Effects on Physicochemical Properties
Chlorobenzyl vs. Trichloroethyl Groups ()
Compound 4.1 (N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) has a trichloroethyl group instead of 2-chlorobenzyl.
- Synthesis : Cyclization in concentrated H₂SO₄ (97.4% yield) contrasts with the target’s likely condensation-based synthesis .
Fluorophenyl vs. Chlorobenzyl ()
The fluorophenyl group in compound 29 (thiadiazocin-thiazole hybrid) provides electron-withdrawing effects similar to 2-chlorobenzyl but with distinct steric and electronic profiles. Fluorine’s smaller size may enhance binding specificity in biological targets .
Comparative Data Table
Q & A
Q. How do researchers validate findings against structurally related compounds with conflicting literature data?
- Methodology: Perform comparative studies using standardized assays (e.g., consistent IC₅₀ protocols). Meta-analyses of analogs (e.g., thieno-thiazoles vs. benzothiazoles) highlight substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
